Dipentaerythritol hexaisooctanoate
Description
Dipentaerythritol hexaisooctanoate is a polyol ester synthesized by esterifying dipentaerythritol (a six-hydroxyl polyol) with six equivalents of isooctanoic acid. This compound is characterized by its branched ester structure, which contributes to high thermal stability, low volatility, and excellent lubricity. It is widely utilized as a plasticizer, lubricant additive, and stabilizer in polymers, coatings, and industrial fluids due to its resistance to oxidation and hydrolysis . The molecular weight of this compound is approximately 1,026 g/mol (calculated from its formula, C₅H₁₂O₆·(C₈H₁₅O₂)₆), distinguishing it from smaller polyol esters like pentaerythritol tetraesters.
Properties
CAS No. |
70969-65-2 |
|---|---|
Molecular Formula |
C50H94O10 |
Molecular Weight |
855.3 g/mol |
IUPAC Name |
[2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3 |
InChI Key |
JUBIFMWZLINJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexaisooctanoate is synthesized through the esterification of dipentaerythritol with isooctanoic acid. The reaction typically involves heating dipentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol hexaisooctanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Dipentaerythritol and isooctanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Dipentaerythritol hexaisooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, adhesives, plasticizers, and cosmetics.
Mechanism of Action
The mechanism by which dipentaerythritol hexaisooctanoate exerts its effects is primarily through its chemical reactivity and physical properties. As an ester, it can undergo hydrolysis to release dipentaerythritol and isooctanoic acid, which can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Thermal Stability and Reactivity
- This compound: Exhibits superior thermal stability (>250°C) due to its branched aliphatic chains, making it suitable for high-temperature applications. Its ester groups are less reactive than acrylates or isocyanates, ensuring long-term stability .
- Dipentaerythritol hexaacrylate: Highly reactive acrylate groups enable rapid polymerization under UV light or heat, ideal for coatings and adhesives.
- Hexamethylene diisocyanate : Reacts exothermically with polyols to form polyurethanes. Requires careful handling due to toxicity and moisture sensitivity .
Detection and Analytical Characteristics
- Atmospheric sensitivity studies show dipentaerythritol derivatives exhibit 10–100× lower detection sensitivity compared to saccharides like raffinose in electrospray ionization time-of-flight (EESI-TOF) systems. This is attributed to differences in ionization efficiency and particle morphology .
- NMR data for peracetate derivatives (e.g., robinetinidol-gallocatechin) reveal distinct C-ring proton shifts, suggesting ester substituents significantly influence spectroscopic profiles .
Research Findings and Trends
- Electronegativity Effects: Substituent electronegativity correlates with chemical shifts in tin-based compounds, a principle that may extend to ester derivatives. For example, branched esters (e.g., isooctanoate) could exhibit distinct electronic environments compared to linear analogs, affecting reactivity .
- Environmental Detection : Dipentaerythritol derivatives are challenging to quantify in atmospheric studies due to low ionization efficiency, necessitating specialized calibration methods .
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